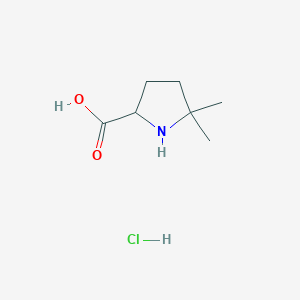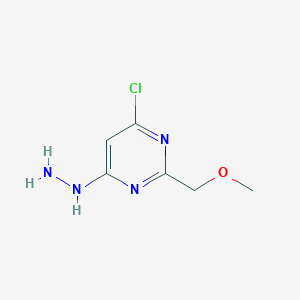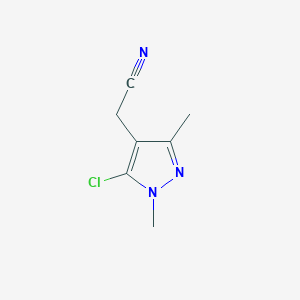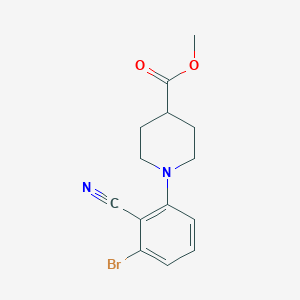![molecular formula C7H11ClN2O B1458305 [2-(Methylamino)pyridin-4-yl]methanol hydrochloride CAS No. 1803593-36-3](/img/structure/B1458305.png)
[2-(Methylamino)pyridin-4-yl]methanol hydrochloride
Descripción general
Descripción
“[2-(Methylamino)pyridin-4-yl]methanol hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O . It is used in organic synthesis and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “[2-(Methylamino)pyridin-4-yl]methanol hydrochloride” involves a reaction of 2-chloropyridin-4-yl methanol with methylamine . The reaction is stirred at 150°C under microwave conditions for 15 minutes . The resulting mixture is concentrated in vacuo, and the resulting oil is purified by flash column chromatography .Molecular Structure Analysis
The molecular weight of “[2-(Methylamino)pyridin-4-yl]methanol hydrochloride” is 138.167 . The exact mass is 138.079315 . The molecular formula is C7H10N2O .Physical And Chemical Properties Analysis
“[2-(Methylamino)pyridin-4-yl]methanol hydrochloride” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 322.0±32.0 °C at 760 mmHg . The flash point is 148.6±25.1 °C .Aplicaciones Científicas De Investigación
Chemical Sensing and Metal Ion Detection
One significant application of compounds structurally related to “[2-(Methylamino)pyridin-4-yl]methanol hydrochloride” is in the development of chemosensors for metal ions. For example, compounds with similar pyridyl and amino functionalities have been synthesized and shown to exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. This selectivity is often accompanied by a color change, indicating potential use in chemical sensing applications. The detection limits for Cu2+ with such chemosensors have been reported to be in the low micromolar range, demonstrating their sensitivity (Gosavi-Mirkute et al., 2017).
Magnetic Properties of Hydrochloride Crystals
Another area of research involving analogous compounds is the study of magnetic properties of hydrochloride crystals. Investigations have shown that certain hydrochloride crystals derived from similar molecular frameworks exhibit unique magnetic behaviors, which could be of interest in materials science, particularly in the design of magnetic materials (Yong et al., 2013).
Coordination Chemistry and Polymer Formation
In coordination chemistry, compounds with pyridyl groups have been used to form unusual polynuclear copper(II) complexes and two-dimensional helical coordination polymers. These studies highlight the versatility of pyridyl-containing ligands in constructing complex metal architectures and polymers with potential applications in catalysis, magnetic materials, and molecular electronics. The formation of these complexes and polymers demonstrates the ligand's ability to coordinate with metal ions and influence the structural and electronic properties of the resulting materials (Bazhina et al., 2019; Li et al., 2008).
Synthetic Applications and Catalysis
Related research has also focused on synthetic applications, such as the use of pyridyl-containing compounds as intermediates in organic synthesis and catalysis. These compounds have been explored for their potential in facilitating various chemical reactions, including methylation of aromatic compounds, which is crucial for the synthesis of pharmaceuticals and other organic molecules. The ability to introduce methyl groups onto aromatic rings using simple feedstock chemicals like methanol and formaldehyde highlights the synthetic utility of these compounds (Grozavu et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(methylamino)pyridin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-7-4-6(5-10)2-3-9-7;/h2-4,10H,5H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQXMVJXZQQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylamino)pyridin-4-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)










